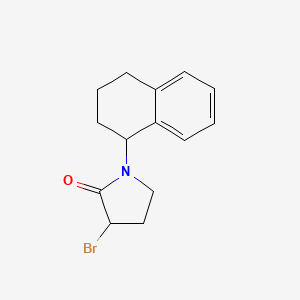

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one

Vue d'ensemble

Description

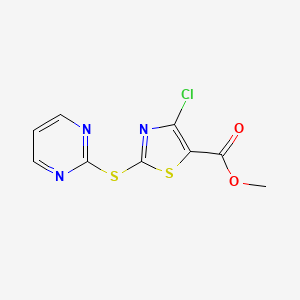

The compound “3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). This group is attached to a 1,2,3,4-tetrahydronaphthalen-1-yl group, which is a partially saturated two-ring system, and a bromine atom .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The pyrrolidin-2-one group is a five-membered ring containing a carbonyl (C=O) and a nitrogen atom. The 1,2,3,4-tetrahydronaphthalen-1-yl group is a partially saturated two-ring system. The bromine atom is likely attached to the third carbon of the pyrrolidin-2-one ring .Applications De Recherche Scientifique

Conjugate Addition Reactions

Research led by Malhotra et al. (2013) demonstrates a catalyst-free conjugate addition of indoles and pyrroles to 1,2-dihydro-3-nitronaphthalenes in water. This process, particularly with bromo derivatives, enabled the synthesis of 3,4-fused tetrahydro-β-carbolines, showcasing the utility of bromo functionality for structural elaboration through Suzuki coupling reactions (Malhotra et al., 2013).

Crystallography and Molecular Structure

Nirmala et al. (2009) detailed the crystal structure of a related compound, highlighting its conformation and interactions within the crystal, such as C—H⋯π and C—H⋯Br hydrogen bonds, which contribute to the stability of the structure. This insight is critical for understanding the molecular geometry and potential reactivity or interaction with other molecules (Nirmala et al., 2009).

Conducting Polymers from Electropolymerization

Sotzing et al. (1996) synthesized a series of derivatized bis(pyrrol-2-yl) arylenes, showing that cyclic voltammetry can oxidize these monomers at relatively low potentials, leading to conducting polymers. This research points towards the application of such compounds in creating stable, conducting forms for various technological applications (Sotzing et al., 1996).

Electrophilic Reactivity and Color Tuning in Iridium Complexes

Stagni et al. (2008) explored the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes, including those with bromo-containing species. These complexes' redox and emission properties were significantly influenced by the ancillary tetrazolate ligand, indicating the compound's potential in creating polymetallic architectures with tailored electronic properties (Stagni et al., 2008).

Synthesis and Antibacterial Activity of Derivatives

Bogdanowicz et al. (2013) utilized a bromo-substituted pyrrolidine derivative in the synthesis of new cyanopyridine derivatives, which were then evaluated for their antimicrobial activity against various bacteria. This study underscores the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

Orientations Futures

The future research directions for “3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one” could involve exploring its potential biological activities, given the known activities of similar compounds. Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .

Mécanisme D'action

Mode of Action

- , a structurally related compound, provides some insights. Bronopol generates biocide-induced bacteriostasis followed by slow bacterial growth by reacting with essential thiols within bacterial cells .

Result of Action

Propriétés

IUPAC Name |

3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO/c15-12-8-9-16(14(12)17)13-7-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12-13H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKHGFUZAQEWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N3CCC(C3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene](/img/structure/B1526915.png)

![2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid](/img/structure/B1526919.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B1526927.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one](/img/structure/B1526936.png)